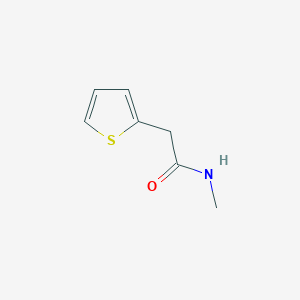![molecular formula C15H14N2O4S B3918246 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B3918246.png)
4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate
描述
4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate, also known as PSCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PSCA is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which plays a key role in regulating insulin signaling and glucose metabolism.
科学研究应用
4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate has been extensively studied for its potential applications in scientific research, particularly in the field of diabetes and obesity. PTP1B inhibitors like 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate have been shown to improve insulin sensitivity and glucose metabolism in animal models, making them potential candidates for the treatment of type 2 diabetes and related metabolic disorders. In addition, 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate has also been studied for its potential anti-cancer properties, as PTP1B is overexpressed in many types of cancer cells.
作用机制
4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate acts as a potent inhibitor of PTP1B, which is a negative regulator of insulin signaling and glucose metabolism. By inhibiting PTP1B, 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate enhances insulin signaling and glucose uptake in cells, leading to improved glucose metabolism and insulin sensitivity. In addition, 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate has also been shown to inhibit the growth and proliferation of cancer cells by targeting PTP1B-mediated signaling pathways.
Biochemical and Physiological Effects:
4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate has been shown to have a variety of biochemical and physiological effects in animal models and cell culture studies. In particular, 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate has been shown to improve glucose tolerance and insulin sensitivity in obese and diabetic mice, as well as reduce body weight and adiposity. In addition, 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One of the main advantages of 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate is its potent and selective inhibition of PTP1B, which makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose metabolism. However, one limitation of 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate and related compounds. One area of interest is the development of more potent and selective PTP1B inhibitors, which could have even greater therapeutic potential for the treatment of diabetes and related metabolic disorders. In addition, further studies are needed to elucidate the mechanisms underlying the anti-cancer properties of 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate and related compounds, and to determine their potential for use in cancer therapy. Finally, more research is needed to explore the potential applications of 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate and related compounds in other areas of scientific research, such as neuroscience and immunology.
属性
IUPAC Name |
[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-12(18)21-14-9-7-13(8-10-14)11-16-17-22(19,20)15-5-3-2-4-6-15/h2-11,17H,1H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOZKBCAUWDZOY-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3918171.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide](/img/structure/B3918178.png)
![N-[4-phenyl-5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3918186.png)
![1-(3-ethoxyphenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3918194.png)
![N-benzyl-N-[2-(2-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-4-methoxybenzenesulfonamide](/img/structure/B3918204.png)
![2-(2-{[5-({[(4-chlorophenyl)sulfonyl]amino}methyl)-2-furyl]methylene}hydrazino)-2-oxo-N-(4-phenoxyphenyl)acetamide](/img/structure/B3918218.png)

![N-{3-bromo-4-[2-(4-sec-butylphenoxy)ethoxy]-5-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918224.png)

![2-(4-{2-[(benzylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B3918228.png)

![3-[5-(3,5-dichlorophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B3918250.png)

![4-[4-(3-isoxazolylmethyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3918277.png)